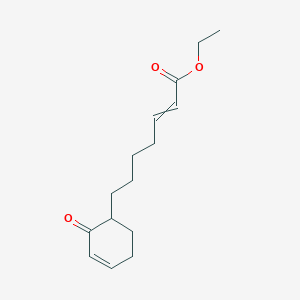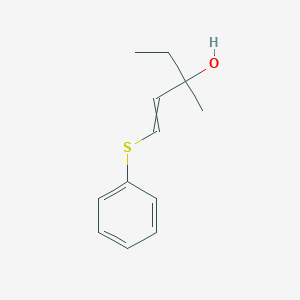![molecular formula C10H13NO3S B14375637 ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid CAS No. 90055-17-7](/img/structure/B14375637.png)
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid: is an organic compound that features a pyridine ring connected to a propyl chain, which is further linked to a sulfanyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups. This can involve halogenation, followed by substitution reactions to introduce the propyl chain and the sulfanyl group.
Linking the Acetic Acid Moiety: The propyl chain with the sulfanyl group is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The sulfanyl group in ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or sulfanyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Biochemical Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and function.
相似化合物的比较
Pyridine-3-sulfonic acid: Similar in having a pyridine ring with a sulfonic acid group.
Pyridine-3-carboxylic acid: Contains a carboxylic acid group attached to the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: Similar in having a propyl chain attached to the pyridine ring.
Uniqueness:
Structural Features: The combination of a pyridine ring, a propyl chain, a sulfanyl group, and an acetic acid moiety makes ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
90055-17-7 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC 名称 |
2-(3-pyridin-3-yloxypropylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)8-15-6-2-5-14-9-3-1-4-11-7-9/h1,3-4,7H,2,5-6,8H2,(H,12,13) |
InChI 键 |
AJDWXPBAWBIOTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OCCCSCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


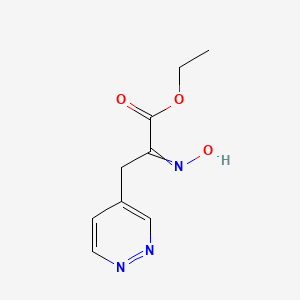

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
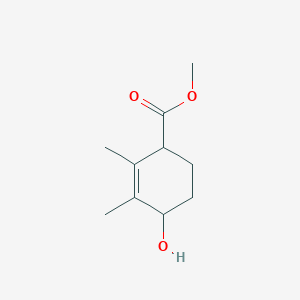
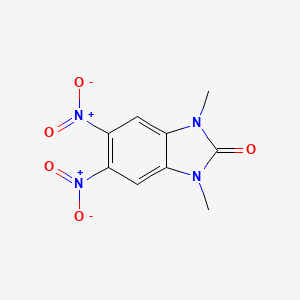
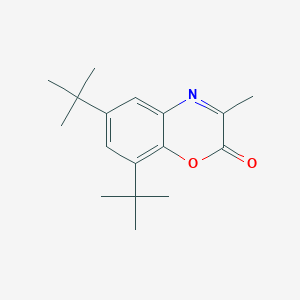
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
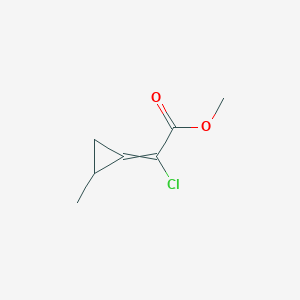
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
